molecular formula C6H5ClFN B13128498 3-Chloro-4-fluoro-5-methylpyridine

3-Chloro-4-fluoro-5-methylpyridine

Cat. No.: B13128498
M. Wt: 145.56 g/mol
InChI Key: MTEHPEXLGKMQGH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-methylpyridine typically involves the selective introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable reagent . Another approach is the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs high-yield methods using fluorinating reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) . These methods are optimized for large-scale production to meet the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and various fluorinating agents . Reaction conditions often involve basic or acidic environments, depending on the desired transformation.

Major Products

The major products formed from the reactions of this compound include fluorinated pyridines, cyclized heterocycles, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-fluoro-5-methylpyridine include other fluorinated pyridines such as:

Uniqueness

This compound is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-chloro-4-fluoro-5-methylpyridine

InChI

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3

InChI Key

MTEHPEXLGKMQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)Cl

Origin of Product

United States

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